

Application Notes & Protocols: Copper-Catalyzed Synthesis of Dihydrofurans with Dimethyl Diazomalonate

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Compound of Interest

Compound Name: *Dimethyl diazomalonate*

Cat. No.: *B1581337*

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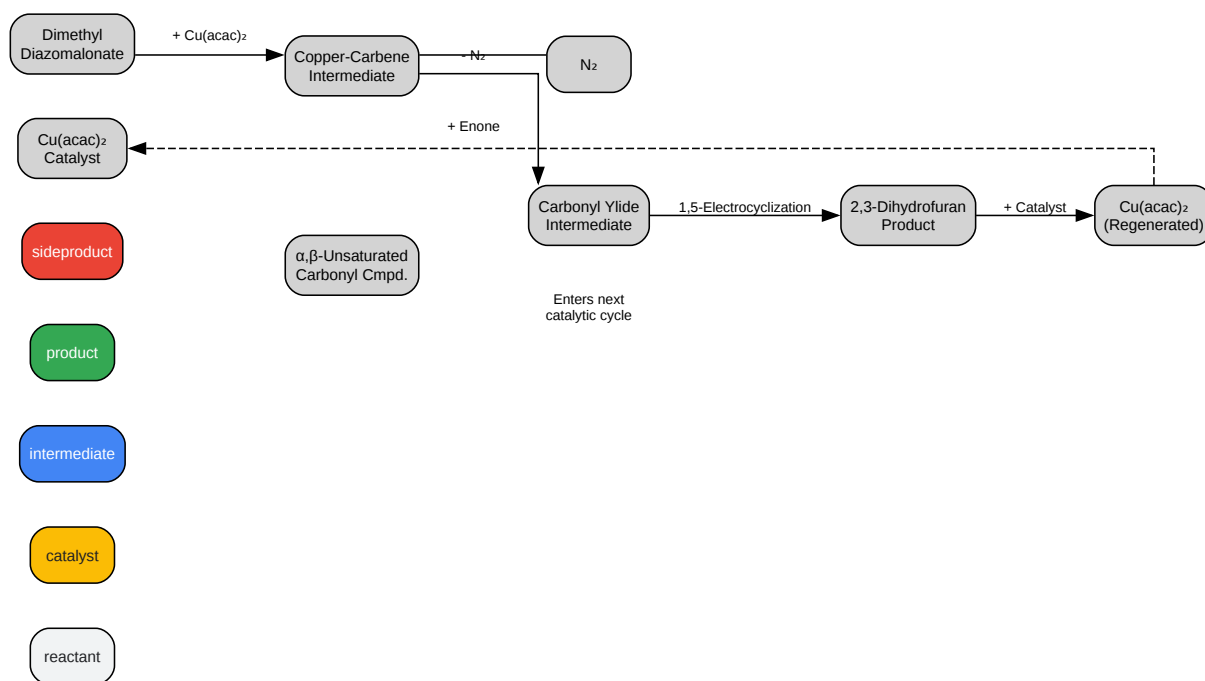
Audience: Researchers, scientists, and drug development professionals.

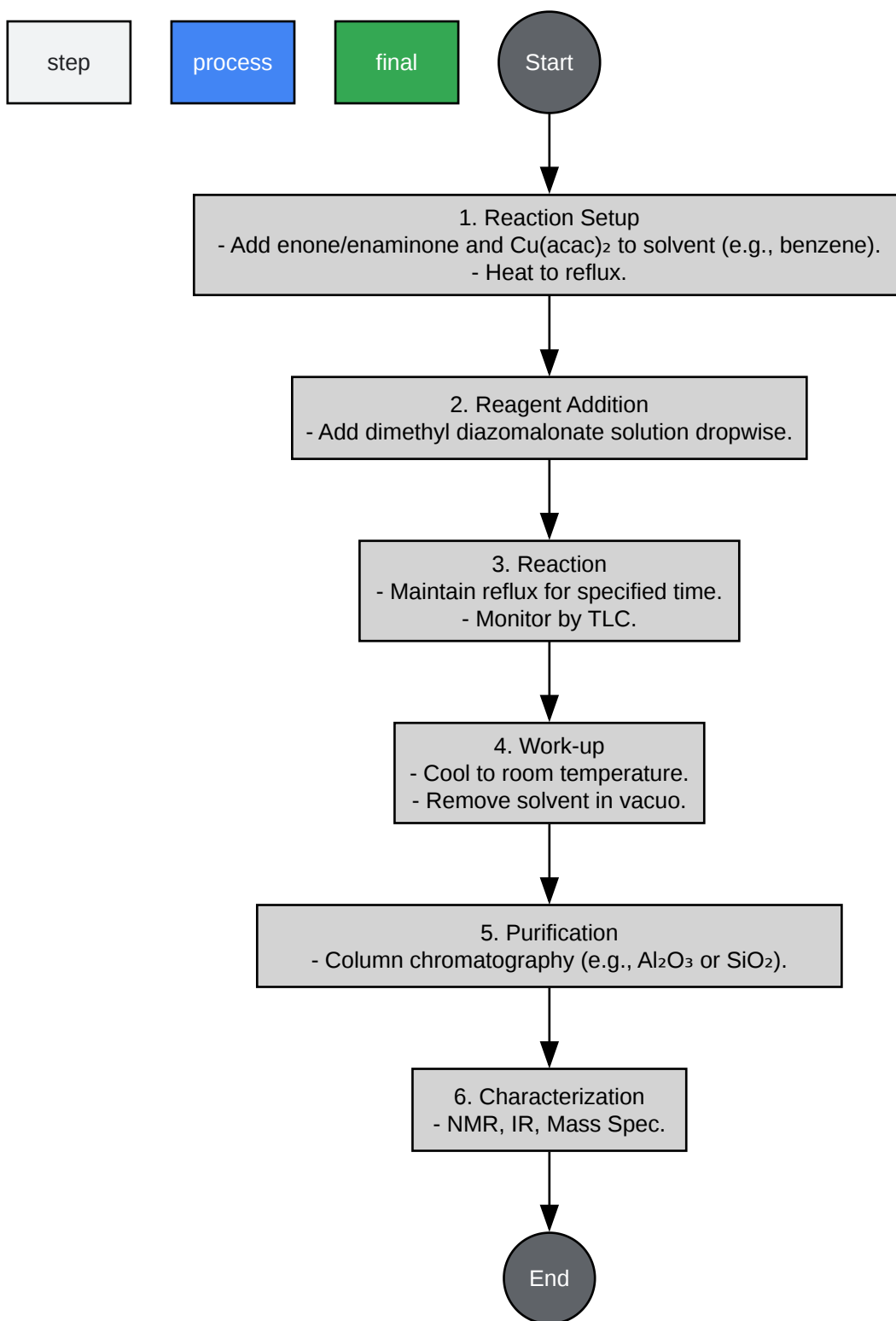
Introduction

Substituted 2,3-dihydrofurans are significant heterocyclic scaffolds found in various natural products and serve as versatile intermediates in the synthesis of compounds like furans, γ -hydroxy ketones, and γ -lactones.^[1] A robust method for their synthesis involves the copper-catalyzed reaction of α,β -unsaturated carbonyl compounds with diazo compounds, such as **dimethyl diazomalonate** (dmdm).^{[1][2]} This process proceeds through the formation of a copper-carbene intermediate, which then generates a carbonyl ylide that undergoes a 1,5-electrocyclization to yield the dihydrofuran ring system.^{[1][2][3]} This application note provides detailed protocols and quantitative data for the synthesis of 2,3-dihydrofurans using copper(II) acetylacetonate ($\text{Cu}(\text{acac})_2$) as a catalyst with various enone and enaminone substrates.

Reaction Mechanism

The copper-catalyzed reaction of **dimethyl diazomalonate** with an α,β -unsaturated carbonyl compound follows a well-established catalytic cycle. The process is initiated by the decomposition of the diazo compound by the copper catalyst to form a highly reactive copper-carbene species. This electrophilic intermediate then reacts with the carbonyl oxygen of the substrate to form a carbonyl ylide. This ylide subsequently undergoes a formal 1,5-electrocyclization to construct the 2,3-dihydrofuran ring and regenerate the catalyst.^{[1][3][4][5]}





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References

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